(3R,4S)-3-FLUOROOXAN-4-OL
Overview
Description
(3R,4S)-3-FLUOROOXAN-4-OL: is a chemical compound with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol . It is also known by its IUPAC name, (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-3-FLUOROOXAN-4-OL typically involves the enantioselective synthesis of its precursor compounds. One common method is the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, which can be achieved through a series of chemical reactions including reduction and cyclization . The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-3-FLUOROOXAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(3R,4S)-3-FLUOROOXAN-4-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-FLUOROOXAN-4-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- cis-3-Fluorotetrahydro-2H-pyran-4-ol
- 1,5-Anhydro-2,4-dideoxy-2-fluoro-erythro-pentitol
- erythro-Pentitol, 1,5-anhydro-2,4-dideoxy-2-fluoro-
Uniqueness: (3R,4S)-3-FLUOROOXAN-4-OL is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group on the tetrahydropyran ring . This combination of features makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.